Superior Cytotoxicity in NCI-H460 Lung Cancer Cells: A Direct Comparison with the Clinical Candidate Plinabulin
Microtubule inhibitor 3 demonstrates significantly enhanced cytotoxic potency against the NCI-H460 non-small cell lung cancer (NSCLC) cell line when directly compared to its close analog, the clinical-stage compound Plinabulin. This differentiation is critical, as NCI-H460 is a key model for evaluating anti-tubulin agents [1]. Microtubule inhibitor 3 exhibits a 1.87-fold lower IC50 (14.0 nM) than Plinabulin (26.2 nM) in the same cellular context, providing a clear, quantifiable advantage for studies where higher potency against this specific lung cancer model is required [2].
| Evidence Dimension | Cytotoxic potency (IC50) against human lung cancer cells |
|---|---|
| Target Compound Data | IC50 = 14.0 nM |
| Comparator Or Baseline | Plinabulin: IC50 = 26.2 nM ± 3.20 |
| Quantified Difference | Microtubule inhibitor 3 is 1.87-fold more potent (i.e., has a lower IC50) than Plinabulin |
| Conditions | Human NCI-H460 lung cancer cell line; MTT assay [2] |
Why This Matters
This data provides a clear, quantifiable basis for selecting Microtubule inhibitor 3 over Plinabulin in experiments focused on NCI-H460 or related NSCLC models, where enhanced potency may reduce the required compound concentration and potentially minimize off-target effects.
- [1] Ding Z, et al. Structure-based design and synthesis of novel furan-diketopiperazine-type derivatives as potent microtubule inhibitors for treating cancer. Bioorg Med Chem. 2020 May 15;28(10):115435. View Source
- [2] Zhou Z, et al. Biological activity and interaction mechanism of the diketopiperazine derivatives as tubulin polymerization inhibitors. RSC Adv. 2018 Jan 3;8(2):1055–1064. Table 1. View Source
